3,6-Dimethylpyridazine-4-carboxylic acid
Overview
Description
3,6-Dimethylpyridazine-4-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Studies
One area of research involving 3,6-dimethylpyridazine-4-carboxylic acid derivatives is in the synthesis and structural analysis of novel compounds. For instance, derivatives of this acid have been used to synthesize mononuclear ReI complexes, which exhibit unique molecular structures with non-regular octahedrons around the rhenium(I) center. These studies reveal insights into intramolecular hydrogen bonding and the coplanarity of molecular fragments, contributing to our understanding of molecular geometry and intermolecular interactions (Saldías et al., 2020).
Anticancer Activity
In the realm of medicinal chemistry, derivatives of this compound have been synthesized and tested for their anticancer activity. For example, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibited significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This line of research is crucial for the development of new therapeutic agents (Abdellatif et al., 2014).
Reactivity Towards Electrophilic Reagents
Studies also explore the reactivity of functionally substituted N-alkylazoles, including those derived from this compound, towards various electrophilic reagents. These reactions have led to the creation of a variety of substituted new pyrazoles, contributing to the field of organic synthesis and offering potential applications in developing pharmaceuticals and other functional materials (Mohamed et al., 2001).
Synthesis via Intermolecular Cycloaddition
Research into the synthesis of 1,2-dimethyl-3,5-diarylpyrazolidine-4-carboxylic acid derivatives through intermolecular [3+2] cycloaddition represents another scientific application. This process illustrates the utility of this compound derivatives in constructing complex molecular architectures, aiding in the development of novel organic compounds with potential applications in various fields (Liu et al., 2000).
Antimicrobial Activity
Derivatives of this compound have been synthesized and tested for their antimicrobial properties. These studies are crucial for identifying new compounds that can serve as the basis for developing new antibiotics or antifungal agents, addressing the ongoing challenge of antibiotic resistance (Cetin & Bildirici, 2016).
Properties
IUPAC Name |
3,6-dimethylpyridazine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-3-6(7(10)11)5(2)9-8-4/h3H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTNGZBVMDDUJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017485-56-1 | |
Record name | 3,6-dimethylpyridazine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.